5-(3-Chloro-propoxy)-1H-indole

PPARgamma agonist linker SAR indole-based PPAR ligands

Sourcing indole-based PPAR agonists or antitubercular agents often stalls at linker-length optimization-generic 5-alkoxyindoles yield >6-fold potency loss. 5-(3-Chloropropoxy)-1H-indole solves this as a pre-optimized, bifunctional intermediate with the critical 3-carbon spacer and a terminal chloro handle for parallel library diversification. - Enables direct nucleophilic displacement with amines, thiols, or phenols for 50-200-compound library synthesis without re-optimizing linker geometry. - Reduces linear synthetic steps from 8-10 to 3-4 in PPAR agonist campaigns, cutting FTE costs. - Reproducibly delivers sub-micromolar antimycobacterial activity (Mtb H37Rv) when elaborated into indolyl azaspiro Mannich bases (spontaneous resistance frequency ~10⁻⁸/CFU). - One-step synthesis from 5-hydroxyindole (71% yield) ensures reliable multi-gram supply.

Molecular Formula C11H12ClNO
Molecular Weight 209.67 g/mol
Cat. No. B1640484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-propoxy)-1H-indole
Molecular FormulaC11H12ClNO
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1OCCCCl
InChIInChI=1S/C11H12ClNO/c12-5-1-7-14-10-2-3-11-9(8-10)4-6-13-11/h2-4,6,8,13H,1,5,7H2
InChIKeyQSWWZRWKIMIEJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Chloropropoxy)-1H-indole: Key PPAR Agonist & Anti-Infective Intermediate


5-(3-Chloropropoxy)-1H-indole (CAS 70260-95-6) is a 5-substituted indole derivative bearing a 3-chloropropoxy side chain. With a molecular formula of C11H12ClNO and molecular weight of 209.67 g/mol [1], this compound serves as a key synthetic intermediate in the construction of biologically active indole-containing molecules, most notably peroxisome proliferator-activated receptor (PPAR) agonists and antimycobacterial agents . The chloroalkyl ether functionality provides a reactive handle for nucleophilic displacement, enabling modular assembly of diverse chemotypes downstream [1].

5-(3-Chloropropoxy)-1H-indole vs. Generic 5-Alkoxyindoles


Generic substitution of 5-(3-chloropropoxy)-1H-indole with other 5-alkoxyindoles (e.g., 5-methoxyindole, 5-benzyloxyindole, or 5-(2-chloroethoxy)-1H-indole) in PPAR agonist synthesis leads to suboptimal pharmacological outcomes because the three-carbon linker length is critical for achieving the correct spatial orientation between the indole core and the hydrophobic tail within the PPARγ ligand-binding domain . Structure–activity relationship studies have demonstrated that altering the linker length by even one methylene unit reduces PPARγ activation potency by over 6-fold [1]. Furthermore, the terminal chloro group permits chemoselective elaboration via nucleophilic substitution—a capability absent in non-halogenated analogs—making this compound uniquely suited as a branching point for parallel library synthesis . The 5-position substitution also avoids steric clashes observed with 4-substituted regioisomers, which exhibit significantly reduced binding affinity .

Comparative Evidence: 5-(3-Chloropropoxy)-1H-indole vs. Analogs


Linker Length Effect on PPARγ Agonist Potency

Final PPARγ agonists derived from 5-(3-chloropropoxy)-1H-indole (3-carbon linker) exhibit EC50 values as low as 160 nM, whereas the corresponding agonists built from 5-(2-chloroethoxy)-1H-indole (2-carbon linker) show EC50 > 1 µM under identical assay conditions [1]. This >6-fold difference in cellular potency is attributed to the optimal spacing between the indole acidic head and the hydrophobic tail required for high-affinity PPARγ binding [1]. Although the EC50 data refers to the final elaborated agonists rather than the intermediate itself, the differential is directly attributable to the linker length conferred by the choice of chloroalkoxyindole building block. High-strength direct comparative data for the isolated intermediate are limited; the evidence presented is cross-study comparable [1].

PPARgamma agonist linker SAR indole-based PPAR ligands

Synthetic Yield Advantage Over 2-Carbon Analog

The preparation of 5-(3-chloropropoxy)-1H-indole via alkylation of 5-hydroxyindole with 1-bromo-3-chloropropane in the presence of K2CO3 in ethanol proceeds in 71% isolated yield [1]. Under analogous conditions, the synthesis of 5-(2-chloroethoxy)-1H-indole from 5-hydroxyindole and 1-bromo-2-chloroethane yields approximately 60–65% . The 6–11 percentage point yield advantage is relevant for multi-step synthesis campaigns where cumulative yield impacts overall material throughput and cost [1].

nucleophilic substitution indole alkylation synthetic efficiency

Lipophilicity Balance: Reactivity and Membrane Permeability

The calculated LogP of 5-(3-chloropropoxy)-1H-indole is 3.0 [1], which lies between the LogP of 5-(2-chloroethoxy)-1H-indole (~2.5) and 5-(4-chlorobutoxy)-1H-indole (~3.5) . This intermediate lipophilicity provides a favorable balance: sufficient hydrophobicity for membrane permeation of derived compounds, yet not so high as to cause excessive protein binding or poor aqueous solubility in final drug candidates . The evidence is class-level inference based on calculated physicochemical properties.

lipophilicity physicochemical property indole derivatives

Regiochemistry Advantage: 5-Substitution vs. 4-Substitution

SAR studies in the PPARγ agonist series show that 5-substituted indole intermediates produce final agonists with strong hydrophobic interactions in the PPARγ binding pocket, whereas 4-substituted regioisomers (e.g., 4-(3-chloropropoxy)-1H-indole) lead to steric clashes with helix H3 of the receptor, resulting in significantly reduced binding affinity [1]. Although direct Ki or IC50 values for the intermediate alone are not reported, the binding mode has been confirmed by X-ray crystallography of the PPARγ–agonist complex (PDB 2ATH), which reveals that the 5-position alkoxy chain occupies a well-defined hydrophobic channel [1]. This evidence is class-level inference based on structural biology data.

regioselectivity indole substitution PPARgamma binding

5-(3-Chloropropoxy)-1H-indole: Key Application Scenarios


PPAR Agonist Lead Optimization & Library Synthesis

5-(3-Chloropropoxy)-1H-indole is the intermediate of choice for constructing focused libraries of indole-based PPARγ and PPAR pan-agonists. The terminal chloro group allows diversification via nucleophilic displacement with diverse amine, thiol, or phenol nucleophiles, while the optimal 3-carbon linker preserves the geometry required for high-affinity binding as demonstrated by the EC50 160 nM lead BPR1H036 [1]. Researchers sourcing this intermediate can rapidly generate 50–200 compound libraries exploring variations in the tail region without re-optimizing the linker length, accelerating the hit-to-lead timeline [1].

Antimycobacterial Drug Discovery via Indolyl Mannich Bases

The compound serves as a validated precursor for indolyl azaspiro Mannich bases that exhibit sub-micromolar activity against Mycobacterium tuberculosis H37Rv with selective membrane permeabilizing effects [3]. The 3-chloropropoxy chain provides the necessary spacing for the spiro-fused ring system to interact with the mycobacterial cell envelope. Procurement of high-purity 5-(3-chloropropoxy)-1H-indole is essential for reproducing published antitubercular SAR and for generating new analogs with improved resistance profiles (spontaneous resistance frequency ~10⁻⁸/CFU reported) [3].

Chemical Biology Probe and PROTAC Linker Development

The bifunctional nature of 5-(3-chloropropoxy)-1H-indole—an indole core for protein binding and a chloroalkyl chain for further conjugation—makes it an attractive scaffold for designing chemical biology probes. The chloro leaving group can be displaced with amino-PEG-azide or amino-PEG-biotin reagents to create pull-down probes for target identification studies, while the indole moiety can engage PPARγ or other indole-binding proteins. The LogP of 3.0 ensures that conjugates retain sufficient cell permeability [2].

CRO and Custom Synthesis Services

For CROs and medicinal chemistry service providers, 5-(3-chloropropoxy)-1H-indole represents a versatile stock intermediate that enables rapid response to client requests for indole-containing analogs. The established synthetic route (71% yield, one step from 5-hydroxyindole [2]) provides reliable access at multi-gram scale, while the reactive chloro handle ensures compatibility with parallel synthesis platforms. Its position as a late-stage diversification point reduces the number of linear synthetic steps required from 8–10 to 3–4 in typical PPAR agonist synthesis campaigns, directly lowering FTE costs and turnaround time [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3-Chloro-propoxy)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.